Methyl 2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride
Description
Methyl 2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride is a bicyclic compound featuring a rigid [2.2.2] octane scaffold with a nitrogen atom at position 2 and a methyl ester group at position 4. Its molecular formula is C₉H₁₅ClNO₂, and it has a molecular weight of 204.68 g/mol .
Properties
IUPAC Name |
methyl 2-azabicyclo[2.2.2]octane-6-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-9(11)7-4-6-2-3-8(7)10-5-6;/h6-8,10H,2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPCXEUTFZNZSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CCC1NC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride typically involves the reaction of a bicyclic amine with a methyl ester. One common method includes the use of tropinone as a starting material, which undergoes a series of reactions including reduction, esterification, and hydrochloride salt formation .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The process would include careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Methyl 2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies of enzyme interactions and receptor binding due to its unique structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites that are not accessible to more linear molecules. This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Bicyclo[2.2.2]octane Derivatives
The compound is differentiated from analogs by substituent positions, ester groups, and ring heteroatoms. Key comparisons include:
Table 1: Structural and Physicochemical Comparisons
Key Differences and Implications
Substituent Position: The 6-carboxylate group in the target compound contrasts with analogs like the 4-carboxylate derivative, altering steric and electronic interactions. This positioning may influence binding to biological targets or solubility.
Ring Size and Heteroatoms :
- Bicyclo[2.2.1]heptane systems (e.g., 2-Boc-2-azabicyclo[2.2.1]heptane-6-carboxylic acid) have smaller ring systems, increasing ring strain and reducing conformational flexibility compared to [2.2.2] octane scaffolds.
- 4-Thia-1-azabicyclo[3.2.0]heptane derivatives (e.g., mezlocillin-related compounds) incorporate sulfur and nitrogen, altering metabolic stability and reactivity.
Functional Groups: The methyl ester in the target compound offers hydrolytic stability compared to free carboxylic acids (e.g., 2-Boc-2-azabicyclo[2.2.1]heptane-6-carboxylic acid), which may ionize at physiological pH. Methanol derivatives (e.g., {2-azabicyclo[2.2.2]octan-6-yl}methanol HCl) exhibit higher polarity, impacting membrane permeability.
Biological Activity
Methyl 2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride, commonly referred to as an ELOVL6 inhibitor, has garnered attention for its potential biological activity, particularly in the context of metabolic regulation and therapeutic applications. This article provides a detailed overview of the compound's biological activity, including its mechanism of action, synthesis, and relevant case studies.
- Molecular Formula : C9H16ClNO2
- Molecular Weight : Approximately 205.68 g/mol
- CAS Number : 97791-59-8
The compound features a bicyclic structure with a nitrogen atom incorporated into the framework, which is critical for its biological interactions. The presence of the carboxylate group enhances its reactivity and potential biological activity, making it a valuable candidate for pharmaceutical research .
This compound acts primarily as an inhibitor of long-chain fatty acid elongase 6 (ELOVL6). This enzyme plays a significant role in lipid metabolism, influencing conditions related to obesity and metabolic disorders. By inhibiting ELOVL6, the compound may help modulate lipid profiles and contribute to metabolic regulation .
Inhibition of ELOVL6
Research indicates that this compound selectively inhibits ELOVL6, which has implications for treating metabolic diseases. The inhibition mechanism involves binding to the enzyme and interfering with its catalytic activity, leading to reduced fatty acid elongation .
Case Studies and Experimental Findings
Several studies have evaluated the biological activity of this compound:
- In vitro Studies :
- In vivo Studies :
- Animal models treated with this compound showed significant alterations in lipid metabolism markers, suggesting potential therapeutic benefits in obesity-related conditions .
Comparative Analysis with Similar Compounds
The unique structure of methyl 2-azabicyclo[2.2.2]octane-6-carboxylate distinguishes it from other bicyclic compounds that also exhibit biological activities. Below is a comparison table highlighting similar compounds and their biological activities:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Methyl (1R,4S,6S)-2-azabicyclo[2.2.2]octane-6-carboxylate | Structure | Potential ELOVL6 inhibitor |
| Methyl (1S,4R,6R)-2-azabicyclo[2.2.2]octane-6-carboxylate | Structure | Related to metabolic pathways |
| Racemic 1,4,6-substituted azabicyclo compounds | Varies | Diverse biological properties |
This table illustrates how variations in stereochemistry can influence biological activity, with methyl 2-azabicyclo[2.2.2]octane-6-carboxylate emerging as a selective ELOVL6 inhibitor .
Synthesis and Production Methods
The synthesis of methyl 2-azabicyclo[2.2.2]octane-6-carboxylate typically involves multi-step organic synthesis techniques that allow for precise control over stereochemistry and functionalization . Common methods include cyclization reactions under specific conditions to form the bicyclic structure.
Q & A
Q. What synthetic methodologies are commonly employed for constructing the 2-azabicyclo[2.2.2]octane scaffold?
The synthesis of bicyclic amines like 2-azabicyclo[2.2.2]octane derivatives often involves intramolecular cyclization or ring-closing strategies. For example, intramolecular hetero-Diels–Alder reactions using silyl-protected dihydropyridines can yield tricyclic imines with the 2-azabicyclo[2.2.2]octane framework . Additionally, bridged bicyclic intermediates (e.g., ethyl 2-cyclopropylacetate) may serve as precursors for functionalization . Key steps include protecting group strategies (e.g., tert-butyl carbamates) to stabilize reactive amines during synthesis .
Q. How can the stereochemical integrity of the bicyclic system be validated?
X-ray crystallography is the gold standard for confirming absolute stereochemistry. For intermediates, chiral HPLC or NMR analysis using chiral shift reagents (e.g., Eu(hfc)₃) can differentiate enantiomers. For example, ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride was structurally confirmed via X-ray diffraction .
Q. What analytical techniques are critical for purity assessment and characterization?
- HPLC-MS : Quantifies purity and detects impurities using reverse-phase columns (C18) with UV detection at 210–254 nm.
- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl ester at δ ~3.7 ppm) and verifies bicyclic connectivity .
- Elemental Analysis : Validates molecular formula (e.g., C₉H₁₆ClNO₂ for methyl 2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride) .
Advanced Research Questions
Q. How can conflicting reports on synthetic yields for bicyclic amines be resolved?
Yield discrepancies often arise from reaction conditions (e.g., solvent polarity, temperature, catalyst loading). For instance, tert-butyl-protected intermediates in Combi-Blocks’ catalog show variable purity (95%) due to residual solvents or incomplete protection . Systematic optimization (e.g., Design of Experiments) can identify critical parameters. Contrasting CAS entries (e.g., 1394042-79-5 vs. 2306265-63-2) may reflect stereoisomers or salt forms, necessitating rigorous characterization .
Q. What strategies mitigate racemization during esterification of the bicyclic carboxylate?
Racemization at the C6 position can occur under acidic or high-temperature conditions. Mild coupling reagents (e.g., DCC/DMAP) and low-temperature esterification (0–5°C) minimize epimerization. Use of pre-activated esters (e.g., pentafluorophenyl) also improves stereoretention .
Q. How does the hydrochloride salt form impact solubility and crystallinity?
Salt formation enhances aqueous solubility but may reduce crystallinity. Comparative studies of freebase vs. hydrochloride salts (e.g., tert-butyl 2-azabicyclo[2.2.2]octane carbamates) show improved thermal stability for salts, as noted in PharmaBlock’s catalog . Solubility can be quantified via shake-flask methods in PBS (pH 7.4) or simulated gastric fluid.
Methodological Recommendations
- Stereoselective Synthesis : Prioritize asymmetric catalysis (e.g., Jacobsen epoxidation) for chiral centers .
- Scale-Up Challenges : Bridged bicyclic systems often require high-dilution conditions to suppress oligomerization during cyclization .
- Contradiction Analysis : Cross-validate conflicting data (e.g., CAS discrepancies) using orthogonal techniques like 2D NMR (HSQC, HMBC) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
